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molecular formula C12H11NO B1586020 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile CAS No. 33143-92-9

4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile

Cat. No. B1586020
M. Wt: 185.22 g/mol
InChI Key: BJBUSSBIFHSXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05536833

Procedure details

To a solution of 4-cyanophenol (6.55 g, 55.0 mmol) in anhydrous acetonitrile (50 mL) at ~0° C. under argon was added DBU (9.04 mL, 60.45 mmol). After the solution had cooled to ~0° C., 3-chloro-3-methyl-1-butyne (5.13 g, 50 mmol) was added followed by cupric chloride dihydrate (9.62 mg, 0.056 mmol). After stirring at ~0° C. for 5 hours, the mixture was concentrated at reduced pressure. The residue was partitioned between 1N HCl (50 mL) and toluene (300 mL). The organic fraction was washed with 1N HCl (2×50 mL), 1N NaOH (2×50 mL), and brine. After drying (magnesium sulfate), the solvent was removed at reduced pressure to give crude title compound as a nearly colorless oil. Distillation of the crude material (bulb to bulb) afforded the title compound as a colorless, low melting solid (7.25 g).
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
9.04 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric chloride dihydrate
Quantity
9.62 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].C1CCN2C(=NCCC2)CC1.Cl[C:22]([CH3:26])([CH3:25])[C:23]#[CH:24]>C(#N)C>[CH3:25][C:22]([O:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1)([CH3:26])[C:23]#[CH:24]

Inputs

Step One
Name
Quantity
6.55 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
9.04 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5.13 g
Type
reactant
Smiles
ClC(C#C)(C)C
Step Three
Name
cupric chloride dihydrate
Quantity
9.62 mg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring at ~0° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the solution had cooled to ~0° C.
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 1N HCl (50 mL) and toluene (300 mL)
WASH
Type
WASH
Details
The organic fraction was washed with 1N HCl (2×50 mL), 1N NaOH (2×50 mL), and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude title compound as a nearly colorless oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude material (bulb to bulb)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C#C)(C)OC1=CC=C(C#N)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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